N-(4-bromophenyl)-2,4-dinitrobenzamide
Description
N-(4-Bromophenyl)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 2,4-dinitro-substituted benzene ring and a 4-bromophenyl group attached via an amide linkage.
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O5/c14-8-1-3-9(4-2-8)15-13(18)11-6-5-10(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSNIGGFNNSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,4-dinitrobenzamide typically involves the condensation of 4-bromoaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation. This method is advantageous due to its efficiency, eco-friendliness, and the use of recoverable catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, forming various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Oxidized amide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2,4-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,4-dinitrobenzamide involves its interaction with biological targets, leading to various biochemical effects. The compound’s nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer activities . The bromophenyl group may also contribute to its binding affinity with specific molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Structural Properties
N-(2-Nitrophenyl)-4-Bromo-Benzamide () :
This analog features a 2-nitro group on the aniline ring instead of the 2,4-dinitro configuration. Crystallographic studies reveal two molecules per asymmetric unit, with hydrogen bonding influencing chain formation . The absence of a second nitro group reduces electron-withdrawing effects compared to the target compound.- N-(4-Hydroxyphenyl)-3,5-Dinitrobenzamide (NHPDA): The 3,5-dinitro substitution and hydroxyl group contrast with the target compound’s 2,4-dinitro and bromo groups. Such positional differences significantly impact reduction potentials and enzymatic activation pathways .
Antitubercular Activity
- N-(5-Chloropentyl)-3,5-Dinitrobenzamide (Compound 4) :
Exhibits potent antitubercular activity with a minimal inhibitory concentration (MIC) of 0.5 µg/mL. The chloropentyl chain enhances lipophilicity, aiding cellular uptake . The target compound’s bromophenyl group may similarly improve membrane permeability but lacks the alkyl chain’s flexibility.
Cytotoxicity and Prodrug Activation
- SN 23862 (2,4-Dinitrobenzamide Mustard): Activated by nitroreductase (NR2) via 2-nitro group reduction, generating cytotoxic species. The 4-nitro substituent’s electronic properties (σₚ = 0.78) correlate with cytotoxicity (IC₅₀ = 0.12 µM with NR2). Replacement with a 4-SO₂Me group reduces activation efficiency (IC₅₀ ratio = 26 vs. 145 for SN 23862) due to steric/conformational factors .
Data Tables
Table 2: Substituent Electronic Parameters
| Substituent | σₚ (Electronic Effect) | Impact on Reactivity |
|---|---|---|
| -NO₂ | 0.78 | Enhances reduction potential |
| -Br | 0.23 | Moderate electron-withdrawing |
| -SO₂Me | 0.60 | High electron-withdrawing, steric |
| -OMe | -0.27 | Electron-donating |
Key Research Findings
- Enzymatic Activation : Dinitrobenzamides with 2-nitro groups are preferentially reduced by nitroreductases, generating cytotoxic agents. The 4-bromo substituent in the target compound may moderate this process compared to stronger electron-withdrawing groups (e.g., -SO₂Me) .
- Antitubercular Design : Alkyl chain modifications (e.g., chloropentyl in Compound 4) enhance antitubercular efficacy, suggesting that the target compound’s rigid bromophenyl group may limit similar activity unless paired with flexible side chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
